N-(2,4-dimethylphenyl)piperidine-1-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)piperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 2,4-dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)piperidine-1-carboxamide typically involves the reaction of piperidine with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)piperidine-1-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Known for its use as a local anesthetic.
N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Similar structure but different substitution pattern on the piperidine ring.
Uniqueness
N-(2,4-dimethylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
60465-35-2 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-13(12(2)10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
YPHOYXUZJKBVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCCC2)C |
Origin of Product |
United States |
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